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molecular formula C10H9FN2O2 B3303532 Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 920978-95-6

Ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No. B3303532
M. Wt: 208.19 g/mol
InChI Key: WWQDGBCPFZOGBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08143248B2

Procedure details

The ethyl 1-benzyl-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate was prepared according to a method similar to that described in Example 4.1, from benzyl alcohol and the ethyl 5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate prepared in the preceding step.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:9][C:10]1[CH:11]=[C:12]2[CH:18]=[C:17]([C:19]([O:21][CH2:22][CH3:23])=[O:20])[NH:16][C:13]2=[N:14][CH:15]=1>>[CH2:1]([N:16]1[C:13]2=[N:14][CH:15]=[C:10]([F:9])[CH:11]=[C:12]2[CH:18]=[C:17]1[C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C2C(=NC1)NC(=C2)C(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1C(=CC=2C1=NC=C(C2)F)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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